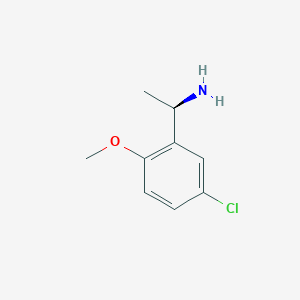

(1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine

Description

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(1R)-1-(5-chloro-2-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1 |

InChI Key |

NDNZHQUDSYIJBX-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)Cl)OC)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine typically involves:

- Formation of the chiral amine moiety by stereoselective reductive amination or asymmetric synthesis.

- Introduction of the substituted aromatic ring with chloro and methoxy groups.

- Purification and isolation of the desired (1R) enantiomer with high enantiomeric excess.

Specific Synthetic Routes

Reductive Amination of 5-Chloro-2-methoxyacetophenone

A common approach is the reductive amination of 5-chloro-2-methoxyacetophenone with ammonia or an amine source under reducing conditions:

- Step 1: React 5-chloro-2-methoxyacetophenone with ammonia or an appropriate amine in a suitable solvent (e.g., methanol or ethanol).

- Step 2: Use a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Pd/C catalyst) to reduce the imine intermediate to the chiral amine.

- Step 3: Employ chiral catalysts or chiral auxiliaries to favor the formation of the (1R) enantiomer.

- Step 4: Purify the product by crystallization or chromatographic techniques to achieve high enantiomeric purity.

This method is supported by analogous procedures for related compounds, such as the synthesis of (R)-1-(4-methoxyphenyl)ethylamine, where chiral amines are obtained via reductive amination followed by crystallization of the hydrochloride salt.

Chiral Resolution of Racemic Mixtures

Alternatively, the racemic mixture of 1-(5-chloro-2-methoxyphenyl)ethan-1-amine can be synthesized first, then resolved into enantiomers:

- Prepare racemic 1-(5-chloro-2-methoxyphenyl)ethan-1-amine by standard reductive amination.

- Perform chiral resolution using chiral acids (e.g., tartaric acid derivatives) to form diastereomeric salts.

- Separate the salts by crystallization.

- Recover the (1R) enantiomer by basification and extraction.

This approach is less efficient than asymmetric synthesis but can be useful when chiral catalysts are unavailable.

Asymmetric Catalytic Hydrogenation

Another advanced method involves asymmetric catalytic hydrogenation of prochiral imines or enamines derived from 5-chloro-2-methoxyacetophenone:

- Generate the imine intermediate by condensation of the ketone with ammonia or an amine.

- Subject the imine to hydrogenation in the presence of a chiral metal catalyst (e.g., Rh or Ru complexes with chiral ligands).

- This method offers high enantioselectivity and yields the (1R) enantiomer directly.

Industrial Scale Considerations

- The process avoids highly hazardous reagents such as n-butyllithium or lithium hexamethyldisilazide (LiHMDS), favoring safer reducing agents and catalysts.

- Use of toluene or ethyl acetate as solvents with azeotropic removal of water during imine formation improves reaction efficiency.

- Crystallization of hydrochloride salts enhances product stability and facilitates purification.

- Chiral purity is monitored by chiral HPLC, often achieving >99% enantiomeric excess.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) | Enantiomeric Purity (%) |

|---|---|---|---|---|---|

| Reductive Amination with NaBH3CN | 5-Chloro-2-methoxyacetophenone, NH3, NaBH3CN, MeOH | Simple, widely used | Moderate stereoselectivity without chiral catalyst | 60-80 | Moderate (~70-90) |

| Asymmetric Catalytic Hydrogenation | Imine intermediate, H2, chiral Rh or Ru catalyst | High enantioselectivity, direct (1R) formation | Requires expensive catalysts | 80-95 | >99 |

| Chiral Resolution | Racemic amine, chiral acid (e.g., tartaric acid) | Straightforward resolution | Additional steps, lower overall yield | 40-60 | >99 |

Purification and Characterization

- Purification: Flash silica gel chromatography or crystallization of hydrochloride salts.

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to confirm structure.

- Infrared (IR) spectroscopy for functional groups.

- Mass spectrometry (MS) for molecular weight confirmation.

- Chiral High Performance Liquid Chromatography (HPLC) for enantiomeric purity.

- Optical rotation measurements to confirm stereochemistry.

Chemical Reactions Analysis

Schiff Base Formation

The primary amine reacts with aldehydes or ketones under mild acidic conditions to form stable imine derivatives. This reaction is critical for synthesizing bioactive ligands or intermediates.

Example reaction with benzaldehyde :

| Substrate | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Benzaldehyde | Methanol, RT, 12 h | 75% | N-Benzylidene derivative |

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Steric effects from the methoxy and chloro substituents slightly reduce reaction rates compared to unsubstituted analogs.

Salt Formation

The amine readily forms stable salts with mineral or organic acids, enhancing solubility for pharmacological applications.

Hydrochloride salt synthesis :

| Acid | Solvent | Purity | Application | Source |

|---|---|---|---|---|

| HCl (4 M in dioxane) | Dichloromethane | >95% | Pharmaceutical intermediate |

Salts are typically isolated via trituration with diethyl ether, yielding crystalline solids suitable for X-ray analysis .

Mizoroki–Heck Arylation

The compound participates in palladium-catalyzed coupling reactions, leveraging its aromatic chloro substituent as a directing group.

General procedure :

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride

-

Base: Potassium carbonate

-

Ligand: Hydrazine monohydrate

-

Temperature: 135°C, 18 h

| Partner | Product | Yield | Selectivity | Source |

|---|---|---|---|---|

| Allylboronate | Alkylidene indanol | 78% | 96:4 enantiomeric ratio |

The chloro group facilitates oxidative addition to Pd(0), enabling regioselective arylation. Enantioselectivity is achieved using chiral ligands like (S)-BINOL derivatives .

Reductive Amination

While primarily a primary amine, it can undergo reductive amination with ketones in the presence of selective reducing agents.

Example with cyclohexanone :

| Reducing Agent | Time | Yield | Diastereoselectivity | Source |

|---|---|---|---|---|

| NaBH(OAc)₃ | 48 h | 84% | Single diastereomer |

Sodium triacetoxyborohydride minimizes over-reduction and preserves stereochemistry through a directed coordination mechanism .

Acylation and Alkylation

The amine reacts with acyl chlorides or alkyl halides to form amides or secondary amines, respectively.

Acylation with acetyl chloride :

| Reagent | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Triethylamine | DCM | 89% |

Reactions proceed under Schotten-Baumann conditions, with the methoxy group slightly deactivating the aromatic ring toward electrophilic side reactions .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its stereochemistry and substituent effects:

| Reaction | (1R)-1-(5-Cl-2-OMe) Derivative | (1R)-1-(5-F-2-OMe) Derivative | Reason |

|---|---|---|---|

| Schiff base formation | 75% yield | 82% yield | Electron-withdrawing Cl reduces amine nucleophilicity |

| Mizoroki–Heck coupling | 78% yield | 65% yield | Cl enhances Pd coordination vs. F’s weaker directing effect |

| Salt stability | Hydrochloride (mp 160°C) | Hydrobromide (mp 145°C) | Larger counterion reduces lattice energy |

Scientific Research Applications

(1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the interaction of amine compounds with biological targets.

Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets:

Binding to Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.

Enzyme Inhibition: It can act as an inhibitor of enzymes involved in neurotransmitter metabolism.

Signal Transduction Pathways: The compound may influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Halogen Substitution

- (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine (): Molecular Formula: C₁₀H₁₄ClNO₂ Molecular Weight: 215.68 g/mol CAS: 1212420-18-2 Key Features: Additional methoxy group at the 4-position enhances steric bulk and alters electronic properties compared to the target compound. Application: Used in asymmetric synthesis and as a precursor for bioactive molecules .

- 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine (): Molecular Formula: C₁₆H₁₇BrClNO₂ Molecular Weight: 388.67 g/mol Key Features: Bromine at the 3-position introduces steric and electronic complexity, while the dual aryl system may enhance receptor binding affinity .

Alkoxy Group Modifications

- (1R)-1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride (): Molecular Formula: C₉H₁₁Cl₂F₂NO Molecular Weight: 290.10 g/mol CAS: 1384435-42-0 Key Features: Difluoromethoxy group at the 2-position increases lipophilicity and resistance to oxidative metabolism compared to methoxy .

Stereochemical Variations

Structural Analogues with Extended Chains

- N-(1R)-1-(3-Methoxyphenyl)ethyl]-2-oxo-oxazolidine-5-carboxamide (): Molecular Formula: C₁₉H₂₁N₃O₄ Molecular Weight: 355.39 g/mol Key Features: Oxazolidinone ring and carboxamide group enhance hydrogen-bonding capacity, making it a potent antibacterial agent .

Data Tables

Table 1. Key Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature(s) |

|---|---|---|---|---|

| (1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine* | C₉H₁₂ClNO | 197.65 (calculated) | N/A | 5-Cl, 2-OCH₃, (1R)-configuration |

| (1S)-1-(5-Cl-2,4-diOCH₃-Ph)ethan-1-amine | C₁₀H₁₄ClNO₂ | 215.68 | 1212420-18-2 | 2,4-diOCH₃ substitution |

| 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine | C₉H₁₂FNO | 169.20 | 4401462 (CID) | 5-F substitution |

| (1R)-1-[5-Cl-2-(OCHF₂)Ph]ethan-1-amine HCl | C₉H₁₁Cl₂F₂NO | 290.10 | 1384435-42-0 | 2-OCHF₂ substitution |

*Note: Target compound data inferred from structural analogs.

Research Findings and Implications

Stereochemical Impact : The (1R)-configuration in primary amines significantly enhances target selectivity. For example, Cinacalcet HCl’s (1R)-isomer shows 100-fold higher potency at calcium-sensing receptors than its (1S)-counterpart .

Substituent Effects :

- Halogens : Chlorine at the 5-position (as in the target compound) improves hydrophobic interactions in receptor pockets, while fluorine enhances metabolic stability .

- Alkoxy Groups : Difluoromethoxy substitution () increases resistance to CYP450-mediated oxidation compared to methoxy .

Synthetic Accessibility : Transition metal-catalyzed dynamic asymmetric reductive amination (DARA) is a scalable method for producing enantiopure analogs like (1R)-1-(pyridin-2-yl)ethan-1-amine .

Biological Activity

(1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine is a chiral amine compound notable for its potential biological activities, particularly in neuropharmacology. Its unique structural features, including a chloro substituent and a methoxy group on the phenyl ring, suggest significant interactions with various biological targets. This article synthesizes current research findings regarding its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C10H12ClN and a molecular weight of approximately 215.68 g/mol. Its stereochemistry, indicated by the (1R) designation, suggests specific three-dimensional arrangements that can influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN |

| Molecular Weight | 215.68 g/mol |

| Chiral Center | Yes (1R configuration) |

| Functional Groups | Amine, Chloro, Methoxy |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity that may influence various physiological processes. Compounds with similar structures often interact with neurotransmitter systems, suggesting this compound could have implications in neurological studies or therapeutic applications.

Neuropharmacological Effects

Preliminary studies suggest that this compound may modulate neurotransmitter receptors, potentially offering antidepressant effects similar to other amine-containing compounds. The presence of an amine group is often associated with interactions at receptor sites in the central nervous system, which could lead to varying degrees of agonistic or antagonistic effects depending on its specific configuration.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that its structural characteristics allow it to bind selectively to neurotransmitter receptors. Interaction studies using techniques such as surface plasmon resonance or radiolabeled binding assays are essential for understanding its pharmacodynamics.

Comparative Studies

To further understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxyphenylamine | Similar aromatic ring; lacks ethyl group | Neurotransmitter receptor modulation |

| Phenylethylamine | Basic structure; no chloro or methoxy groups | Stimulant effects; less selective |

| 2-Methoxyphenylpropan-1-amine | Similar amine functionality; different substitution pattern | Potentially similar activity but varied potency |

The unique combination of substituents and stereochemistry in this compound may enhance selectivity and potency at certain biological targets compared to these similar compounds.

Q & A

Basic: What are the recommended synthetic routes for (1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine with high enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Start with a chiral precursor (e.g., (R)-phenylglycinol derivatives) to ensure stereochemical fidelity. Asymmetric reduction of a ketone intermediate using catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic methods can yield the desired enantiomer .

- Protection/Deprotection : Use protecting groups (e.g., Boc or Fmoc) for the amine during synthesis to prevent racemization. Final deprotection under mild acidic conditions preserves stereochemistry .

- Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry, comparing retention times/optical rotation with standards .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the aromatic substitution pattern (e.g., 5-chloro, 2-methoxy groups) and amine proton environment .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., chlorine’s signature) .

- X-ray Crystallography : For unambiguous stereochemical assignment, grow single crystals and refine structures using programs like SHELXL .

Advanced: How to resolve contradictions in stereochemical assignments between computational predictions and experimental data?

Methodological Answer:

- X-ray Diffraction : Resolve discrepancies by determining the crystal structure. Refinement with SHELXL ensures accurate bond angles and torsional parameters .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to validate absolute configuration .

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate theoretical NMR shifts or optical activity, cross-referencing with experimental data .

Advanced: What strategies enable robust impurity profiling in this compound?

Methodological Answer:

- RP-UPLC Method Development : Optimize mobile phase (e.g., acetonitrile/0.1% TFA) and column (C18) to separate regioisomers or diastereomers. Validate linearity (R > 0.99), LOD/LOQ, and precision (RSD < 2%) .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products. Use LC-MS to track impurity formation pathways .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (Category 1 eye damage risk) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (oral acute toxicity: Category 4) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite. Dispose via licensed hazardous waste contractors .

Advanced: How to optimize crystallization conditions for X-ray studies of this chiral amine?

Methodological Answer:

- Solvent Screening : Test solvents (e.g., methanol/water, ethyl acetate/hexane) for slow evaporation. Use differential scanning calorimetry (DSC) to identify polymorphs.

- Temperature Gradients : Gradually lower temperature from 40°C to 4°C to promote nucleation. Add seeding crystals if necessary.

- Data Collection : Collect high-resolution data (≤ 1.0 Å) at synchrotron facilities. Refine with SHELXL, validating hydrogen bonding patterns via graph-set analysis .

Basic: How to confirm enantiomeric purity using chromatographic methods?

Methodological Answer:

- Chiral Stationary Phases : Use Chiralpak® AD-H or OD-H columns with hexane/isopropanol (90:10) mobile phase. Compare retention times with racemic mixtures .

- Method Validation : Ensure resolution (R > 1.5) and reproducibility across three batches. Calculate enantiomeric excess (ee) via peak area ratios .

Advanced: What computational approaches predict solvation effects on this compound’s stability?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation in water, DMSO, or ethanol using GROMACS. Analyze hydrogen bonding (e.g., amine-proton interactions) and diffusion coefficients .

- COSMO-RS : Predict solubility parameters and partition coefficients via quantum chemical calculations. Validate with experimental solubility tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.